molecular formula C18H15N5O5S B2495164 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-95-5

2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2495164
M. Wt: 413.41
InChI Key: AQKUVBWJANBKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide often involves multiple steps, starting from basic aromatic or heteroaromatic compounds. These processes may include nitration, cyclization, and substitution reactions to introduce various functional groups into the molecule (Pavlova et al., 2022).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods and crystallography to elucidate the arrangement of atoms within the compound. For compounds within this family, studies have detailed their molecular frameworks through X-ray diffraction, showcasing how substituents influence overall molecular geometry and stability (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical properties of such compounds are significantly influenced by their functional groups, which dictate their reactivity towards various reagents. The presence of nitro and thiadiazole groups, for instance, can afford reactions under both acidic and basic conditions, leading to the formation of diverse derivatives with potential biological activities (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. Studies involving similar compounds have shown how molecular modifications can significantly alter these properties, influencing their potential application in material science and pharmaceutical formulations (Naresh et al., 2014).

Chemical Properties Analysis

Chemical properties encompass reactivity patterns, stability under various conditions, and interactions with biological molecules. The introduction of specific functional groups, such as nitro or thiadiazole, imparts significant chemical reactivity, allowing for further chemical transformations and the exploration of biological activity (Raslan & Omran, 2016).

Scientific Research Applications

Research Applications of Similar Compounds

Chemical Synthesis and Material Science Compounds with intricate structures like 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide often serve as key intermediates in the synthesis of complex molecules. These molecules may have applications in creating new materials with unique properties, such as enhanced durability or specific optical characteristics. For example, benzamide derivatives have been studied for their histone deacetylase inhibitory activity, indicating potential applications in cancer research and treatment (Gojo et al., 2007)[https://consensus.app/papers/phase-pharmacologic-study-ms275-histone-deacetylase-gojo/e858a2622eca5142b701291e29b96ab4/?utm_source=chatgpt].

Pharmaceutical Research Compounds featuring dinitro and thiadiazol groups could be explored for their pharmaceutical properties. Various benzamide derivatives have been investigated for their antipsychotic effects, with some showing promise in clinical trials (McCreadie et al., 1985)[https://consensus.app/papers/multicentre-study-treatment-schizophrenia-remoxipride-mccreadie/2d0c478dda4258efb58e3837a4a8f05e/?utm_source=chatgpt]. This suggests potential for similar compounds to be developed into new medications.

Environmental Science Research into the environmental fate, bioaccumulation, and toxicity of chemical compounds is crucial for assessing their impact on ecosystems and human health. Studies on similar compounds, such as phthalates and their metabolites, help understand how these chemicals distribute in the environment and their potential effects on living organisms (Silva et al., 2013)[https://consensus.app/papers/exposure-plasticizer-12cyclohexane-acid-diisononyl-silva/67c8dcd99bba5cd2b85dedb2d1df432e/?utm_source=chatgpt].

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. Unfortunately, the specific safety and hazards information for “2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is not available in the current resources .

properties

IUPAC Name

2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S/c1-9-6-10(2)15(11(3)7-9)17-20-21-18(29-17)19-16(24)13-5-4-12(22(25)26)8-14(13)23(27)28/h4-8H,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKUVBWJANBKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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